Phenethyl Ferulate
Overview
Description
Phenethyl ferulate is a naturally occurring compound found in various plants, particularly in the traditional Chinese medicinal herb Notopterygii Rhizoma et Radix. It is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications in managing inflammation-linked diseases .
Mechanism of Action
Target of Action
Phenethyl Ferulate primarily targets cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . These enzymes play crucial roles in the inflammatory response. COX is involved in the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. 5-LOX, on the other hand, is involved in the synthesis of leukotrienes, which are inflammatory mediators .
Mode of Action
This compound exhibits inhibitory activity against COX and 5-LOX. It has been found to inhibit these enzymes with IC50 values of 4.35 μM and 5.75 μM, respectively . By inhibiting these enzymes, this compound can reduce the production of inflammatory mediators, thereby mitigating inflammation .
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involved in inflammation. It inhibits the nuclear factor kappa-B (NF-κB) , Akt , and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . These pathways play key roles in the inflammatory response, and their inhibition can lead to a reduction in inflammation .
Result of Action
This compound’s action results in a decrease in the production of inflammatory mediators. It has been shown to inhibit the overproduction of prostaglandin E2 (PGE2), tumor necrosis factor α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6) . Additionally, it suppresses the overproduction of inducible nitric oxide synthase (iNOS) and COX-2 . These effects contribute to its anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
Phenethyl Ferulate has been shown to interact with various enzymes and proteins. It exhibits inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), with IC50 values of 4.35 μM and 5.75 μM, respectively . These enzymes are involved in the production of inflammatory mediators, suggesting that this compound may play a role in modulating inflammatory responses .
Cellular Effects
In cellular studies, this compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the overproduction of prostaglandin E2 (PGE2), tumor necrosis factor α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . These effects suggest that this compound can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to suppress the overproduction of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), as well as the phosphorylation of inhibitor of NF-κB kinase α (IκB-α), protein kinase B (Akt), extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38 . These findings suggest that this compound can influence gene expression and enzyme activity, contributing to its anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl ferulate can be synthesized through the esterification of ferulic acid with phenethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Phenethyl ferulate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound quinone.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: this compound quinone.
Reduction: Phenethyl alcohol derivative.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Phenethyl ferulate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying esterification and other organic reactions.
Biology: this compound is studied for its role in modulating inflammatory pathways in cells.
Industry: this compound is used in the formulation of anti-inflammatory drugs and supplements.
Comparison with Similar Compounds
Phenethyl ferulate is unique in its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, with IC50 values of 4.35 μM and 5.75 μM, respectively . Similar compounds include:
Caffeic Acid Phenethyl Ester (CAPE): Known for its anti-inflammatory and antioxidant properties.
Ethyl Ferulate: Another derivative of ferulic acid with similar anti-inflammatory effects.
Resveratrol: A polyphenolic compound with anti-inflammatory and neuroprotective activities.
This compound stands out due to its specific molecular targets and its potential for therapeutic applications in managing inflammation-linked diseases .
Properties
IUPAC Name |
2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQNYPBIOHVQQN-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021143 | |
Record name | Phenylethyl-3-methylcaffeate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71835-85-3, 132335-98-9 | |
Record name | Phenylethyl 3-methylcaffeate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylethyl-3-methylcaffeate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenethyl ferulate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action associated with the biological effects of Phenethyl Ferulate?
A1: this compound exhibits its effects through multiple pathways, primarily linked to its antioxidant and anti-inflammatory properties. Research suggests that it can induce oxidative stress, leading to increased levels of reactive oxygen species (ROS) and the activation of the Nrf2 transcription factor. [] This, in turn, upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective effects. [] Additionally, this compound has been shown to inhibit pro-inflammatory enzymes such as ornithine decarboxylase (ODC), tyrosine protein kinase (TPK), and lipoxygenase, thereby reducing the production of inflammatory mediators like hydroxyeicosatetraenoic acids (HETEs). []
Q2: What is the role of this compound in modulating apoptosis, and how does this relate to its chemopreventive potential?
A2: Studies indicate that this compound can promote apoptosis, a process of programmed cell death that helps eliminate damaged or abnormal cells. [] This pro-apoptotic effect has been observed in colon cancer models, where this compound increased the apoptotic index in tumors. [] This ability to induce apoptosis is considered a significant contributor to its chemopreventive potential against colon cancer. []
Q3: Does this compound interact with any specific molecular targets?
A3: While this compound exhibits a range of biological activities, its specific molecular targets remain an active area of research. Some studies suggest that it might interact with and stabilize transthyretin (TTR), a protein implicated in amyloidoses. [] This interaction could potentially inhibit TTR amyloidogenesis, offering a therapeutic avenue for these diseases. []
Q4: What structural features of this compound contribute to its biological activity?
A4: Research comparing this compound with its derivatives, such as methyl caffeate and other caffeic acid esters, has provided insights into structure-activity relationships. Studies suggest that the presence of the phenethyl group in this compound is crucial for its potent inhibitory effects on enzymes like TPK and lipoxygenase. [] Modifications to the caffeic acid moiety, such as in Phenylethyl Dimethylcaffeate, can further enhance its chemopreventive activity against colon cancer. [, ]
Q5: Are there any known sources of this compound in nature?
A5: this compound has been identified in several plant sources traditionally used in medicine. Notably, it is found in Notopterygium forbesii Boiss, a plant used in traditional Chinese medicine. [, ] Additionally, it is present in propolis, a resinous substance collected by honey bees from various plants, including those belonging to the Eupatorium genus. [, ]
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